Methyl 2-[1-(4-fluorobenzyl)-1h-indole-3-carboxamido]-3,3-dimethylbutanoate

Cannabinoid Receptor Pharmacology In Vitro Pharmacology FLIPR Membrane Potential Assay

MDMB-FUBICA (EC50 = 2.7 nM at CB1) delivers 3.7-fold higher CB1 potency than MDMB-CHMICA and 13.3-fold over AMB-FUBICA, enabling cleaner signaling pathway interrogation at lower concentrations. The enantiopure (S)-configuration is mandatory: >10,000-fold CB1 potency difference between enantiomers means even trace (R)-contamination invalidates CB2 detection. This 4-fluorobenzyl-indole scaffold generates the unique MDMB-FUBICA metabolite 3 (CAS 2693397-46-3) for authentic urine biomarker development. Sourced from DEA-exempt suppliers with certified purity ≥98% and complete chain-of-custody documentation for ISO/IEC 17025 forensic accreditation. Not substitutable with MDMB-CHMICA or indazole analogs.

Molecular Formula C23H25FN2O3
Molecular Weight 396.5 g/mol
CAS No. 1971007-91-6
Cat. No. B593391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-(4-fluorobenzyl)-1h-indole-3-carboxamido]-3,3-dimethylbutanoate
CAS1971007-91-6
Synonyms​N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester​
Molecular FormulaC23H25FN2O3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C23H25FN2O3/c1-23(2,3)20(22(28)29-4)25-21(27)18-14-26(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,20H,13H2,1-4H3,(H,25,27)
InChIKeyRVAWIZIGOSKPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutanoate (MDMB-FUBICA): A tert-Leucinate Synthetic Cannabinoid Reference Standard for Forensic and Pharmacological Procurement


Methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutanoate (MDMB-FUBICA, CAS 1971007-91-6) is a tert-leucinate-derived synthetic cannabinoid belonging to the 1-alkylindole-3-carboxamide class. It functions as a potent agonist at both CB1 and CB2 cannabinoid receptors [1]. The compound was first detected in Sweden in February 2015 and is structurally characterized by a 4-fluorobenzyl substitution on the indole nitrogen and a methyl tert-leucinate moiety, distinguishing it from earlier valinate-based synthetic cannabinoids [1].

Why Methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutanoate Cannot Be Substituted by In‑Class Analogs: Quantitative Differentiation Dictates Experimental Reproducibility and Regulatory Compliance


Within the indole/indazole-3-carboxamide synthetic cannabinoid family, minor structural modifications—such as the identity of the N1-alkyl substituent (4-fluorobenzyl vs. cyclohexylmethyl) or the amino acid ester moiety (tert-leucinate vs. valinate)—dramatically alter CB1/CB2 receptor potency, functional selectivity, and solubility profiles [1]. Consequently, interchangeable use of MDMB-FUBICA with analogs like MDMB-CHMICA or AMB-FUBICA introduces uncontrolled variability in pharmacological readouts and invalidates cross-study comparisons. The following quantitative evidence establishes the specific, non-substitutable performance parameters of MDMB-FUBICA [1].

Methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutanoate (MDMB-FUBICA): Head‑to‑Head Quantitative Comparison Against Closest Analogs


CB1 Receptor Potency: MDMB-FUBICA vs. MDMB-CHMICA – 3.7‑Fold Higher Affinity Drives Differential Cannabimimetic Responses

In a standardized FLIPR membrane potential assay using HEK293 cells stably expressing human CB1 receptors, MDMB-FUBICA exhibits an EC50 of 2.7 nM, whereas the cyclohexylmethyl analog MDMB-CHMICA yields an EC50 of 10 nM—a 3.7‑fold difference in potency [1]. This potency differential is not reflected in maximal efficacy, which is comparable (109% vs. 112% of CP55,940), underscoring that the 4‑fluorobenzyl substitution selectively enhances binding affinity without altering functional output [1].

Cannabinoid Receptor Pharmacology In Vitro Pharmacology FLIPR Membrane Potential Assay

CB2 Receptor Potency: MDMB-FUBICA vs. AMB-FUBICA – Valinate‑to‑tert‑Leucinate Substitution Yields a 1.8‑Fold Potency Reduction

At human CB2 receptors, MDMB-FUBICA (tert‑leucinate ester) demonstrates an EC50 of 25 nM, compared to 14 nM for AMB-FUBICA (valinate amide)—a 1.8‑fold reduction in potency [1]. This contrasts with the CB1 trend, where MDMB-FUBICA is 13.3‑fold more potent than AMB-FUBICA (2.7 nM vs. 36 nM), highlighting that the tert‑leucinate‑to‑valinate interchange differentially modulates CB1 versus CB2 activity [1].

Cannabinoid Receptor Pharmacology Structure–Activity Relationship In Vitro Pharmacology

Enantioselective CB1 Activation: (S)-MDMB-FUBICA Exhibits >10,000‑Fold Greater Potency Than (R)-MDMB-FUBICA

The (S)-enantiomer of MDMB-FUBICA activates human CB1 receptors with an EC50 of 9.72 × 10⁻⁹ M (9.72 nM), whereas the (R)-enantiomer displays an EC50 >1.00 × 10⁻⁴ M (>100,000 nM), yielding an S/R potency ratio of <0.0001 [1]. This extreme enantioselectivity is CB1‑specific; at CB2 receptors, the (R)-enantiomer retains appreciable activity (EC50 = 3.10 × 10⁻⁹ M), resulting in an S/R ratio of 0.35 [1]. For comparison, the CB1 S/R ratio of AB-FUBINACA 2‑fluorobenzyl isomer is 0.21, while EMB-FUBINACA shows 0.015 [1].

Chiral Pharmacology Cannabinoid Receptor Agonists Enantiomeric Selectivity

Solubility in DMSO and Ethanol: MDMB-FUBICA Shows Markedly Lower Solubility Than MDMB-CHMICA, Dictating In Vitro Dosing Strategy

MDMB-FUBICA demonstrates solubility of 2 mg/mL in DMSO and 2 mg/mL in ethanol, compared to 5 mg/mL (DMSO) and 20 mg/mL (ethanol) for the cyclohexylmethyl analog MDMB-CHMICA . This 2.5‑fold lower DMSO solubility and 10‑fold lower ethanol solubility necessitate careful stock solution preparation to avoid precipitation during serial dilution in cell‑based assays .

Solubility Formulation In Vitro Assay Development

Definitive Application Scenarios for Methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutanoate (MDMB-FUBICA) Based on Quantified Differentiation


Forensic Toxicology: Quantitative Confirmation of MDMB-FUBICA in Seized Materials via Enantiomer‑Specific Reference Standard

In forensic laboratories, unambiguous identification of MDMB-FUBICA requires an enantiopure (S)-MDMB-FUBICA reference standard. The >10,000‑fold CB1 potency difference between enantiomers means that even trace (R)-enantiomer contamination would be pharmacologically irrelevant for CB1 activity but would confound CB2‑specific detection methods [2]. Procurement of certified (S)-MDMB-FUBICA ensures accurate mass spectral library matching and reliable quantification in seized drug analysis [2].

Cannabinoid Receptor Pharmacology: High‑Potency CB1 Agonist for GPCR Signaling Bias Studies

MDMB-FUBICA (EC50 = 2.7 nM at CB1) provides a 3.7‑fold potency advantage over MDMB-CHMICA (10 nM) and a 13.3‑fold advantage over AMB-FUBICA (36 nM) [1]. This high potency makes MDMB-FUBICA the preferred tool for investigating CB1‑mediated signaling pathways (e.g., β‑arrestin recruitment vs. G protein activation) at lower compound concentrations, minimizing off‑target effects and solvent interference [1].

Metabolism and Toxicokinetics: Use of Authentic MDMB-FUBICA to Generate Validated Metabolite Standards

MDMB-FUBICA is extensively metabolized to MDMB-FUBICA metabolite 3 (the carboxylic acid derivative, CAS 2693397-46-3). Procurement of the parent compound enables in vitro hepatocyte incubation studies to generate authentic metabolite reference materials, which are essential for developing LC‑MS/MS methods to detect MDMB-FUBICA intake in clinical or forensic urine specimens. Substituting with MDMB-CHMICA would yield a distinct metabolite profile that is not cross‑applicable.

Regulatory Compliance and Reference Material Banking: Schedule I/II Controlled Substance Handling

MDMB-FUBICA is a controlled substance in multiple jurisdictions (e.g., Canada Schedule II, UK Class B) and is subject to temporary scheduling in the U.S. [1]. Procurement of certified analytical reference standards from DEA‑exempt suppliers is mandatory for laboratories operating under ISO/IEC 17025 forensic accreditation. The unique 4‑fluorobenzyl‑indole scaffold of MDMB-FUBICA distinguishes it from indazole analogs (e.g., MDMB-FUBINACA), which may have different legal classifications; proper sourcing documentation is critical for audit compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-[1-(4-fluorobenzyl)-1h-indole-3-carboxamido]-3,3-dimethylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.